molecular formula C17H23N3OS B4153128 N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4153128
M. Wt: 317.5 g/mol
InChI Key: JGOKEOFDSDHPIL-UHFFFAOYSA-N
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Description

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylbutanamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Phenylbutanamide Group: The phenylbutanamide group can be introduced through a coupling reaction between the thiadiazole ring and a phenylbutanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to industrial levels, including temperature, pressure, and reaction time adjustments.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

    N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide: Differing in the presence of a methanesulfonamide group instead of a butanamide group.

    This compound: Similar structure but with variations in the substituents on the thiadiazole ring.

The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-4-9-12(3)16-19-20-17(22-16)18-15(21)14(5-2)13-10-7-6-8-11-13/h6-8,10-12,14H,4-5,9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOKEOFDSDHPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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